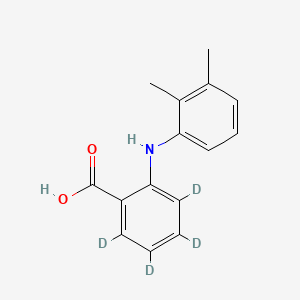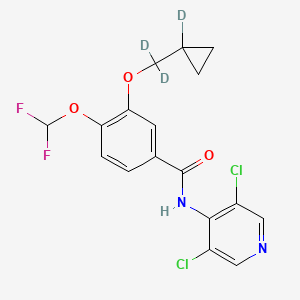
Mefenamic Acid D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メフェナム酸-d4は、非ステロイド系抗炎症薬(NSAID)であるメフェナム酸の重水素標識誘導体です。 メフェナム酸-d4は主に、分析化学、特に質量分析におけるメフェナム酸レベルをさまざまなサンプルで定量化する内部標準として使用されます 。 メフェナム酸-d4の重水素原子は水素原子を置き換えるため、正確な測定に役立つ明確な質量差が生まれます。
準備方法
合成経路と反応条件
メフェナム酸-d4の合成には、メフェナム酸分子に重水素原子を組み込むことが含まれます。 これは、次の方法を含むさまざまな方法によって達成できます。
工業生産方法
メフェナム酸-d4の工業生産には、通常、重水素化試薬と最適化された反応条件を使用して、高収率と純度を確保する大規模合成が含まれます。 このプロセスには、再結晶化やクロマトグラフィーなどの厳格な精製手順が含まれ、目的の重水素含有量を持つ最終製品が得られます .
化学反応の分析
反応の種類
メフェナム酸-d4は、非重水素化対応物と同様に、さまざまな化学反応を起こし、その中には次のものがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な製品
酸化: キノン誘導体。
還元: アミン誘導体。
科学研究への応用
メフェナム酸-d4は、科学研究において幅広い用途があり、その中には次のものがあります。
科学的研究の応用
Mefenamic Acid-d4 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Mefenamic Acid in biological and environmental samples.
Pharmacokinetic Studies: Employed in pharmacokinetic studies to track the metabolism and distribution of Mefenamic Acid in the body.
Drug Development: Utilized in the development and validation of analytical methods for new drug formulations.
Biomedical Research: Investigated for its potential effects on various biological pathways and its interactions with other drugs.
作用機序
メフェナム酸-d4は、メフェナム酸と同様に、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することによって効果を発揮します。 この阻害は、炎症、痛み、発熱の仲介物質であるプロスタグランジンの合成を減少させます 。 重水素標識は作用機序を変更しませんが、さまざまな研究における化合物の正確な測定と追跡に役立ちます。
類似の化合物との比較
類似の化合物
ナプロキセン: 痛みと炎症に使用される別のNSAID.
イブプロフェン: 軽度から中等度の痛みによく使用されるNSAID.
カルボラニル類似体: 潜在的な選択性の向上と副作用の軽減を伴う、メフェナム酸の改変バージョン.
独自性
メフェナム酸-d4は、重水素標識のためにユニークであり、分析アプリケーションにおいて明確な利点を提供します。 重水素原子は質量差を作り出し、複雑な生物学的マトリックスにおける正確な定量化と追跡を可能にします 。 これは、メフェナム酸-d4を薬物動態研究や医薬品開発において非常に貴重なツールにします。
類似化合物との比較
Similar Compounds
Naproxen: Another NSAID used for pain and inflammation.
Ibuprofen: A widely used NSAID for mild to moderate pain.
Carboranyl Analogues: Modified versions of Mefenamic Acid with potential enhanced selectivity and reduced side effects.
Uniqueness
Mefenamic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms create a mass difference that allows for accurate quantification and tracking in complex biological matrices . This makes Mefenamic Acid-d4 an invaluable tool in pharmacokinetic studies and drug development.
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYBABOKPJLUIN-KNIGXJNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







